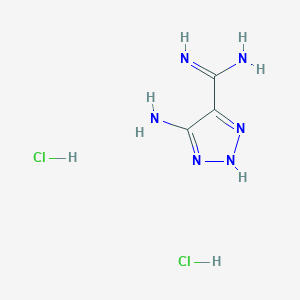

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

5-amino-2H-triazole-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPJUIVMIKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazinecarboximidamide Derivatives

Specific Preparation of 5-Amino-1H-1,2,3-triazole-4-carboximidamide Dihydrochloride

While direct literature on the exact dihydrochloride salt is scarce, the following method outlines a plausible preparation route based on analogous compounds and standard salt formation techniques:

Synthesis of the Free Base

Formation of Dihydrochloride Salt

- Step 3: Dissolve the free base in anhydrous ethanol or water.

- Step 4: Add an excess of hydrogen chloride gas or a concentrated hydrochloric acid solution dropwise under cooling to form the dihydrochloride salt.

- Step 5: Isolate the dihydrochloride salt by filtration or evaporation and dry under vacuum.

This salt formation enhances the compound’s stability, solubility, and handling properties.

Reaction Conditions and Optimization

The preparation requires careful control of temperature, solvent, and stoichiometry:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Cyclization Temperature | 120–140 °C | Sealed tube to prevent loss of volatiles |

| Solvent | Acetonitrile, ethanol, or water | Depends on precursor solubility |

| Base | Pyridine or triethylamine | Facilitates cyclization |

| Reaction Time | 6–24 hours | Longer times improve yield |

| Salt Formation | HCl gas or concentrated HCl in ethanol | Controlled addition to avoid decomposition |

Research Findings and Yields

- Yields for related 3-amino-1,2,4-triazoles synthesized via cyclization of hydrazinecarboximidamides with methyl orthoformate typically range from 40% to 70% after purification.

- The formation of dihydrochloride salts is generally quantitative with high purity, confirmed by NMR and mass spectrometry.

- Characterization data such as ^1H NMR, ^13C NMR, and MS confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of hydrazinecarboximidamide with methyl orthoformate | Hydrazinecarboximidamide derivatives | Methyl orthoformate, pyridine, 120–140 °C, sealed tube | 40–70 | Versatile for amino-substituted triazoles |

| Thiourea or hydrazinecarbothioamide cyclization | Thiourea or hydrazinecarbothioamide | Formic acid or orthoformates, reflux or sealed tube | Moderate | Allows variation of substituents |

| Salt formation | Free base of amino-triazole carboximidamide | HCl gas or concentrated HCl in ethanol | Quantitative | Improves stability and solubility |

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms underlying the formation of 5-amino-1H-1,2,3-triazoles typically involve:

-

Cycloaddition Reactions : The synthesis often employs cycloaddition reactions between azides and alkynes (CuAAC), which are key in forming the triazole ring structure. This reaction is characterized by its regioselectivity and efficiency under mild conditions .

-

Oxidative Cyclization : Another mechanism involves oxidative cyclization where precursors undergo oxidation in the presence of Lewis acids or oxidants such as ceric ammonium nitrate (CAN), leading to the formation of triazole derivatives .

Antiparasitic Activity

Research has demonstrated that derivatives of 5-amino-1H-1,2,3-triazole exhibit significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Optimization studies have shown that certain compounds from this series can suppress parasite burden significantly in vivo models .

Inhibition Studies

Inhibition studies have indicated that modifications at the C4 and C5 positions of the triazole ring can enhance biological activity against specific targets such as indoleamine 2,3-dioxygenase (IDO) enzymes. These modifications influence binding affinity and selectivity towards biological receptors .

Biological Activity Data

| Compound ID | Target | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | IDO Enzyme | 14.39 | >100-fold |

| Compound B | T. cruzi | <0.5 | >100-fold |

| Compound C | Other Enzymes | >90 | <10-fold |

Scientific Research Applications

Anti-Parasitic Activity

One of the most promising applications of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride lies in its potential as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. Research has shown that derivatives of 5-amino-1H-1,2,3-triazole exhibit significant potency against this parasite. For instance, a study identified a series of compounds based on the 5-amino-1H-1,2,3-triazole-4-carboxamide core that demonstrated submicromolar activity (pEC50 > 6) against T. cruzi, with favorable oral exposure and reduced toxicity compared to existing treatments like benznidazole and nifurtimox .

Immunomodulatory Effects

The compound has also been explored for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. In vitro studies indicated that certain derivatives of 5-amino-1H-1,2,3-triazole effectively inhibited IDO1 with low nanomolar IC50 values. These compounds were shown to enhance T cell activity against cancer cells in murine models, suggesting their potential use in immunotherapy for cancers such as breast cancer . The ability to modulate immune responses positions these triazole derivatives as candidates for further development in cancer treatment.

Targeting Bacterial Resistance Mechanisms

Recent studies have focused on the antibacterial properties of 5-amino-1H-1,2,3-triazole derivatives against resistant bacterial strains. A notable application is in the development of compounds that inhibit the SOS response in bacteria such as Escherichia coli. This response is crucial for bacterial survival under stress conditions and contributes to antibiotic resistance. The refinement of the triazole scaffold led to the identification of analogs that effectively modulate this response by targeting LexA cleavage . Such compounds could potentially serve as novel therapeutics to combat antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 5-amino-1H-1,2,3-triazole derivatives has been pivotal in enhancing their biological activities. Various studies have systematically modified the triazole ring and carboxamide groups to optimize their potency and selectivity against specific biological targets:

| Compound | Target | IC50 Value | Activity |

|---|---|---|---|

| Compound 3 | T. cruzi | pEC50 > 6 | Anti-parasitic |

| Compound 4i | IDO1 | < 100 nM | Immunomodulatory |

| Compound X | LexA (E. coli) | Not specified | Antibacterial |

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a versatile scaffold in drug discovery. Its efficacy against parasitic infections and cancer immunotherapy presents exciting avenues for further research. Additionally, its role in combating bacterial resistance underscores the need for continued exploration of this compound's derivatives.

Future research should focus on:

- Optimizing synthetic pathways for more efficient production.

- Conducting extensive in vivo studies to validate efficacy and safety profiles.

- Exploring combinations with other therapeutic agents to enhance overall treatment outcomes.

The ongoing exploration of this compound could lead to significant advancements in therapeutic strategies for infectious diseases and cancer treatment.

Mechanism of Action

The mechanism of action of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

Triazole vs. Pyrazole Derivatives

describes pyrazole-1-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds feature a pyrazole core (two adjacent nitrogen atoms) instead of a triazole (three nitrogen atoms).

Triazole vs. Imidazole Derivatives

references 5-aminoimidazole-4-carboxamide, an imidazole derivative (two non-adjacent nitrogen atoms). The triazole’s third nitrogen introduces distinct electronic effects, such as altered acidity (pKa) and redox stability, which could influence reactivity in medicinal chemistry contexts .

Substituent and Functional Group Variations

Carboximidamide Group

The carboximidamide group (-C(=NH)NH₂) in the target compound is a bioisostere for carboxylic acids or amidines. Similar carboximidamide groups are present in pyrazole derivatives (), but their substitution patterns differ. For example, 5-(4-chlorophenyl)-3-phenyl-pyrazole-1-carboximidamide (, compound 3) includes a chlorophenyl group, enhancing lipophilicity compared to the simpler triazole derivative .

Salt Forms

The target compound’s dihydrochloride salt contrasts with hydrochloride or free-base forms of related compounds.

Physicochemical Properties

| Compound Name | Core Structure | Substituents | Salt Form | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 5-Amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride | Triazole | NH₂ (C5), C(=NH)NH₂ (C4) | Dihydrochloride | 214.05 | High solubility, polar interactions |

| 5-(4-Chlorophenyl)-3-phenyl-pyrazole-1-carboximidamide | Pyrazole | 4-Cl-C₆H₄ (C5), C₆H₅ (C3) | Free base | ~300 (estimated) | Lipophilic, halogen-dependent activity |

| 5-Aminoimidazole-4-carboxamide | Imidazole | NH₂ (C5), CONH₂ (C4) | Free base | ~140 (estimated) | Smaller size, metabolic intermediate |

| 5-Amino-1-methyl-triazole-4-carboximidamide hydrochloride | Triazole | CH₃ (N1), NH₂ (C5), C(=NH)NH₂ (C4) | Hydrochloride | ~215 (estimated) | Moderate solubility, methyl stability |

Biological Activity

5-Amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride (referred to as ATC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-parasitic and anti-cancer research. This article provides a comprehensive overview of the biological activity of ATC, supported by data tables and relevant case studies.

Overview of 5-Amino-1H-1,2,3-Triazole Compounds

The 1,2,3-triazole scaffold is known for its versatility in medicinal chemistry. The presence of the amino group at the 5-position and the carboximidamide functional group at the 4-position significantly enhance the biological properties of these compounds.

The biological activity of 5-amino-1H-1,2,3-triazole derivatives is primarily attributed to their ability to interact with specific biological targets. For instance, they have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and tumor growth. The inhibition of IDO1 can lead to enhanced proliferation and activity of cytotoxic T cells, thereby providing a potential therapeutic approach for cancer immunotherapy .

Anti-Parasitic Activity

A significant area of research focuses on the efficacy of ATC against Trypanosoma cruzi , the causative agent of Chagas' disease. Phenotypic high-content screening against infected VERO cells has identified ATC as a promising candidate with notable anti-parasitic effects. Optimization efforts have improved its potency and metabolic stability, leading to significant suppression of parasite burden in mouse models .

Table 1: Summary of Anti-Parasitic Activity

| Compound | IC50 (µM) | Aqueous Solubility | Metabolic Stability | Efficacy in Mouse Model |

|---|---|---|---|---|

| ATC | <0.5 | High | Moderate | Significant suppression |

Anti-Cancer Activity

Research has also highlighted the potential anti-cancer properties of ATC derivatives. In vitro studies demonstrate that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards non-cancerous cells. For example, compounds derived from the triazole scaffold have shown promising results against breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) cells .

Case Study: Structure-Activity Relationship (SAR)

A study optimizing the structure of ATC revealed that modifications at specific positions significantly influenced its activity. The introduction of halogen substituents and variations in peripheral groups enhanced both potency and selectivity against cancer cells. The most potent derivatives achieved IC50 values in the nanomolar range .

Q & A

Q. What are the common synthetic routes for 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions of substituted anilines with isocyanides, followed by cyclization using sodium azide to form the triazole core . Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during azide addition to minimize side reactions.

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate imidamide formation.

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) achieves >95% purity .

- Scale-up considerations : Incremental reagent addition to manage exothermicity in large batches.

Q. How can researchers address solubility limitations of this compound in aqueous experimental systems?

The dihydrochloride salt form improves water solubility compared to the free base. Additional strategies include:

- Co-solvent systems : Dimethyl sulfoxide (DMSO) or ethanol (10–20% v/v) in buffered solutions .

- pH adjustment : Testing solubility in PBS (pH 7.4) versus acidic (pH 4.0) conditions to identify optimal stability.

- Sonication : Brief ultrasonic treatment (10–15 minutes) to disperse aggregates .

Q. What analytical methods are recommended for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient, with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amine (-NH₂) and carboximidamide (-C(NH)NH₂) protons (δ 6.8–7.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ and chloride adducts .

Q. What safety protocols should be followed when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize aqueous waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases), focusing on substituent effects at the 1H-triazole and carboximidamide positions .

- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups at the 4-position) .

- QSAR models : Corrogate substituent lipophilicity (logP) with cellular uptake data to prioritize derivatives .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition mechanisms?

- Kinetic assays : Compare IC₅₀ values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

- Fluorescence quenching : Titrate compound with purified enzyme (e.g., PKC-θ) to measure binding constants (Kd) .

- Mutagenesis : Introduce point mutations (e.g., Thr242Ala in the ATP-binding pocket) to validate interaction sites .

Q. How can stability under physiological conditions be systematically evaluated?

- Forced degradation : Expose to 40°C/75% RH for 14 days, monitoring degradation via HPLC. Common degradation products include hydrolyzed carboxamide derivatives .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify intact compound using LC-MS/MS .

- Light sensitivity : Store solutions in amber vials and measure UV-Vis spectral shifts after 24-hour light exposure .

Q. What strategies improve selectivity in cellular assays to minimize off-target effects?

- Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Proteome profiling : Use affinity-based pulldown with biotinylated probes to map interactomes in cell lysates .

- CRISPR knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.